9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
9-Oxo-3-azabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be achieved through several routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with reagents that target the nitrogen atom or the carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like ABNO and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be compared with similar compounds such as:
- 3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various fields.
Properties
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6/h5-7,10H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIXUWDYQJYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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